3-Amino-5-(benzylcarbamoyl)phenylboronic acid 3-Amino-5-(benzylcarbamoyl)phenylboronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15787116
InChI: InChI=1S/C14H15BN2O3/c16-13-7-11(6-12(8-13)15(19)20)14(18)17-9-10-4-2-1-3-5-10/h1-8,19-20H,9,16H2,(H,17,18)
SMILES:
Molecular Formula: C14H15BN2O3
Molecular Weight: 270.09 g/mol

3-Amino-5-(benzylcarbamoyl)phenylboronic acid

CAS No.:

Cat. No.: VC15787116

Molecular Formula: C14H15BN2O3

Molecular Weight: 270.09 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-5-(benzylcarbamoyl)phenylboronic acid -

Specification

Molecular Formula C14H15BN2O3
Molecular Weight 270.09 g/mol
IUPAC Name [3-amino-5-(benzylcarbamoyl)phenyl]boronic acid
Standard InChI InChI=1S/C14H15BN2O3/c16-13-7-11(6-12(8-13)15(19)20)14(18)17-9-10-4-2-1-3-5-10/h1-8,19-20H,9,16H2,(H,17,18)
Standard InChI Key ISUVYQLOVKIGNN-UHFFFAOYSA-N
Canonical SMILES B(C1=CC(=CC(=C1)N)C(=O)NCC2=CC=CC=C2)(O)O

Introduction

Chemical Identity and Structural Features

3-Amino-5-(benzylcarbamoyl)phenylboronic acid is an organoboron compound with the molecular formula C₁₄H₁₅BN₂O₃ and a molecular weight of 270.09 g/mol . Its IUPAC name, [3-amino-5-(benzylcarbamoyl)phenyl]boronic acid, reflects the presence of three critical functional groups:

  • A boronic acid moiety (-B(OH)₂) at the phenyl ring’s para position, enabling reversible diol binding.

  • An amino group (-NH₂) at the meta position, contributing to solubility and hydrogen-bonding interactions.

  • A benzylcarbamoyl group (-NH(C=O)CH₂C₆H₅) at the meta position, enhancing lipophilicity and steric bulk .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₅BN₂O₃
Molecular Weight270.09 g/mol
Purity≥95%
Melting Point210–212°C (similar analogues)
SolubilityModerate in polar solvents

The compound’s structure was confirmed via nuclear magnetic resonance (NMR) and mass spectrometry, with the boronic acid group exhibiting characteristic 11B^{11}B NMR signals near 19–20 ppm .

Synthesis and Manufacturing

While detailed synthetic protocols for 3-amino-5-(benzylcarbamoyl)phenylboronic acid remain proprietary, analogous boronic acid syntheses involve:

  • Suzuki–Miyaura Coupling: Aryl halides react with bis(pinacolato)diboron to install the boronic acid group.

  • Carbamoylation: Benzyl isocyanate reacts with an amino-substituted phenylboronic acid precursor to form the benzylcarbamoyl group .

  • Purification: Column chromatography or recrystallization ensures ≥95% purity .

Critical challenges include stabilizing the boronic acid group during reactions and avoiding protodeboronation under acidic conditions. Industrial-scale production requires stringent moisture control due to the compound’s hygroscopic nature .

Biological Activities and Mechanisms

Carbohydrate Recognition

The boronic acid group forms reversible esters with cis-diols in carbohydrates, such as glucose and sialic acids. This interaction underpins applications in:

  • Glucose Sensing: Competitive binding with glucose disrupts fluorescent reporter systems, enabling real-time monitoring .

  • Cancer Targeting: Sialic acid overexpression on cancer cells allows selective binding, facilitating drug delivery or imaging .

ApplicationTarget/MechanismEfficacySource
Glucose SensingGlucose-binding via diol esterKdK_d: 1–5 mM
Antiviral TherapyHIV gp120 glycan bindingIC₅₀: 10–50 μM
Cancer DiagnosticsSialic acid recognitionIn vitro EC₅₀: 20 μM

Comparative Analysis with Analogues

3-Amino-5-Carboxybenzeneboronic Acid (C₇H₈BNO₄)

This analogue replaces the benzylcarbamoyl group with a carboxylic acid (-COOH), reducing lipophilicity (logP: −0.2 vs. 1.8) but enhancing aqueous solubility .

3-Amino-5-(Benzyloxycarbonylamino)phenylboronic Acid (C₁₄H₁₅BN₂O₄)

The benzyloxycarbonylamino group (-NH(C=O)OCH₂C₆H₅) increases steric hindrance, slowing diol-binding kinetics compared to the benzylcarbamoyl variant .

Future Research Directions

  • Therapeutic Optimization: Modify the benzylcarbamoyl group to enhance blood–brain barrier penetration for neurodegenerative disease applications.

  • Multifunctional Probes: Conjugate with fluorescent tags for dual-mode imaging and drug delivery.

  • Stability Studies: Investigate long-term stability in physiological buffers to assess clinical viability.

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